molecular formula C20H27N5O B11245416 2-Methyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one

2-Methyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B11245416
M. Wt: 353.5 g/mol
InChI Key: LDVIBVQYLIBSNE-UHFFFAOYSA-N
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Description

2-METHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution on the pyrimidine ring:

    Formation of the piperazine ring: This involves cyclization reactions, often using dihaloalkanes and amines.

    Final coupling: The piperazine and pyrimidine moieties are coupled under conditions that promote nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring, potentially converting nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include amines and reduced pyrimidine derivatives.

    Substitution: Products include halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-METHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biology: The compound is used in studies involving cell signaling pathways and receptor binding.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1-(4-{4-METHYLPHENYL}PIPERAZIN-1-YL)PROPAN-1-ONE: Lacks the pyrimidine moiety, which may reduce its biological activity.

    1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE: Similar structure but without the methyl group on the piperazine ring.

Uniqueness

The presence of both the pyrimidine and piperazine moieties in 2-METHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE contributes to its unique chemical properties and potential biological activities. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

2-methyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H27N5O/c1-14(2)19(26)24-9-11-25(12-10-24)20-21-16(4)13-18(23-20)22-17-7-5-15(3)6-8-17/h5-8,13-14H,9-12H2,1-4H3,(H,21,22,23)

InChI Key

LDVIBVQYLIBSNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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